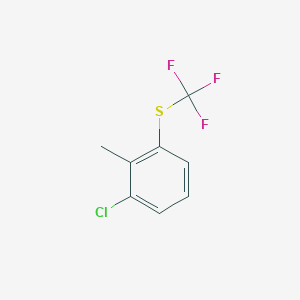

2-Methyl-3-(trifluoromethylthio)chlorobenzene; 98%

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

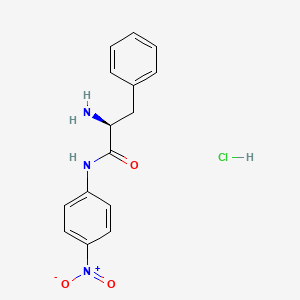

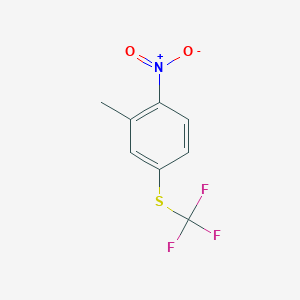

2-Methyl-3-(trifluoromethylthio)chlorobenzene is an organic compound with the molecular formula C8H6ClF3S . It is also known as 1-Chloro-2-methyl-3-trifluoromethylsulfanyl-benzene .

Molecular Structure Analysis

The molecular structure of 2-Methyl-3-(trifluoromethylthio)chlorobenzene consists of a benzene ring substituted with a methyl group, a trifluoromethylthio group, and a chlorine atom . The exact positions of these substituents on the benzene ring can vary, which would result in different isomers of the compound.Aplicaciones Científicas De Investigación

Synthesis and Catalysis

The development and application of methodologies for the introduction of the SCF3 group into organic molecules have been a significant area of research. Rossi et al. (2018) discuss various strategies for synthesizing trifluoromethylthiolated carbonyl compounds, highlighting the use of radical, nucleophilic, and electrophilic trifluoromethylthiolating reagents. This work emphasizes the importance of catalytic and stereoselective methods for obtaining enantiomerically enriched molecules, which are crucial for drug discovery and material science applications (Rossi, Puglisi, Raimondi, & Benaglia, 2018).

Electrophilic Reagents for Trifluoromethylthiolation

The search for efficient and versatile reagents for trifluoromethylthiolation has led to the development of novel electrophilic trifluoromethylthiolating agents. Shao et al. (2015) introduce shelf-stable, highly reactive reagents that can easily install the trifluoromethylthio group at the desired positions of a molecule, especially at a late stage of drug development. Their work provides a broad substrate scope and demonstrates the reagents' utility in transition-metal-catalyzed and organocatalytic asymmetric trifluoromethylthiolation reactions (Shao, Xu, Lu, & Shen, 2015).

Trifluoromethylthiolation and Bifunctionalization Techniques

Advanced techniques for the direct trifluoromethylthiolation and bifunctional chlorotrifluoromethylthiolation of organic compounds have been developed. Jiang et al. (2018) demonstrate the use of trifluoromethanesulfinyl chloride for catalyst-free trifluoromethylthiolation of indoles, thiophenes, and ketones. This approach allows for the functionalization of a wide range of substrates under mild conditions, showcasing the versatility and efficiency of the reagent for introducing the SCF3 group into various molecular frameworks (Jiang, Yan, Wang, Ding, Yi, & Zhang, 2018).

Propiedades

IUPAC Name |

1-chloro-2-methyl-3-(trifluoromethylsulfanyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF3S/c1-5-6(9)3-2-4-7(5)13-8(10,11)12/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OABCAEKFJVLYTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)SC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(1-Pyrrolyl)methyl]piperidine](/img/structure/B6332069.png)

![N-[(2-Nitrophenyl)methyl]-2,2,2-trifluoroacetamide](/img/structure/B6332083.png)

![tert-Butyl 5,5-dichloro-6-oxo-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B6332109.png)

![1-[(4-Nitro-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B6332140.png)